5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with diethylamine and formaldehyde, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-2-(methylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- 5-(Chloromethyl)-2-(ethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- 5-(Chloromethyl)-2-(propylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific diethylamino substitution, which can influence its biological activity and chemical reactivity. This substitution may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14ClN5O |
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Molecular Weight |
255.70 g/mol |
IUPAC Name |
5-(chloromethyl)-2-(diethylamino)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C10H14ClN5O/c1-3-15(4-2)10-13-9-12-7(6-11)5-8(17)16(9)14-10/h5H,3-4,6H2,1-2H3,(H,12,13,14) |
InChI Key |
VCJMBFCNNJEQBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=NC(=CC(=O)N2N1)CCl |
Origin of Product |
United States |
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